molecular formula C13H16N2O2 B8515334 4-(1H-indazol-5-yloxy)cyclohexanol

4-(1H-indazol-5-yloxy)cyclohexanol

Cat. No. B8515334
M. Wt: 232.28 g/mol
InChI Key: YVGXIJPZWUVARM-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

An acidic resin (Dowex 50W×8, trade name, Dow Chemical Company, 46 mg) was added to a solution of 5-{[4-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]oxy}-1H-indazole (232 mg, 0.733 mmol) in methanol (10 ml), and the resulting mixture was heated to 50° C. After 5 hours, the reaction solution was filtered by the use of Celite and the filtrate was concentrated under reduced pressure. The resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol) to obtain 4-(1H-indazol-5-yloxy)cyclohexanol (132 g, 78%).
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:16]=[C:17]3[C:21](=[CH:22][CH:23]=2)[NH:20][N:19]=[CH:18]3)[CH2:10][CH2:9]1>CO>[NH:20]1[C:21]2[C:17](=[CH:16][C:15]([O:14][CH:11]3[CH2:12][CH2:13][CH:8]([OH:7])[CH2:9][CH2:10]3)=[CH:23][CH:22]=2)[CH:18]=[N:19]1

Inputs

Step One
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
232 mg
Type
reactant
Smiles
O1C(CCCC1)OC1CCC(CC1)OC=1C=C2C=NNC2=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered by the use of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)OC1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77528.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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